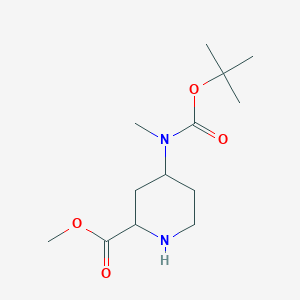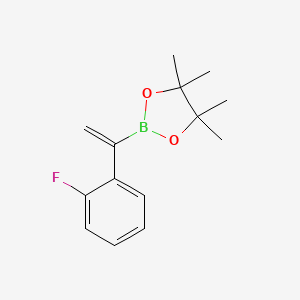![molecular formula C26H20B4O8 B13412956 [9,9'-Bifluorenylidene]-2,2',7,7'-tetrayltetraboronic acid](/img/structure/B13412956.png)
[9,9'-Bifluorenylidene]-2,2',7,7'-tetrayltetraboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[9,9’-Bifluorenylidene]-2,2’,7,7’-tetrayltetraboronic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple boronic acid groups, making it highly reactive and versatile in chemical synthesis and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [9,9’-Bifluorenylidene]-2,2’,7,7’-tetrayltetraboronic acid typically involves multi-step organic reactions. One common method includes the coupling of fluorenylidene derivatives with boronic acid precursors under controlled conditions. The reaction often requires catalysts such as palladium and specific solvents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. These methods help in maintaining consistent quality and reducing production costs.
化学反应分析
Types of Reactions
[9,9’-Bifluorenylidene]-2,2’,7,7’-tetrayltetraboronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: The boronic acid groups can participate in substitution reactions, often with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles, and catalysts like palladium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce various substituted fluorenylidene compounds .
科学研究应用
[9,9’-Bifluorenylidene]-2,2’,7,7’-tetrayltetraboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of [9,9’-Bifluorenylidene]-2,2’,7,7’-tetrayltetraboronic acid involves its interaction with molecular targets through its boronic acid groups. These groups can form reversible covalent bonds with diols and other nucleophiles, making the compound useful in various chemical and biological processes. The pathways involved include the formation of boronate esters and the activation of specific molecular targets .
相似化合物的比较
Similar Compounds
Fluorenylidene derivatives: Compounds with similar fluorenylidene structures but different functional groups.
Boronic acids: Compounds with boronic acid groups but different core structures.
Uniqueness
What sets [9,9’-Bifluorenylidene]-2,2’,7,7’-tetrayltetraboronic acid apart is its combination of fluorenylidene and multiple boronic acid groups, providing unique reactivity and versatility. This makes it particularly valuable in applications requiring specific interactions with diols and other nucleophiles .
属性
分子式 |
C26H20B4O8 |
|---|---|
分子量 |
503.7 g/mol |
IUPAC 名称 |
[7-borono-9-(2,7-diboronofluoren-9-ylidene)fluoren-2-yl]boronic acid |
InChI |
InChI=1S/C26H20B4O8/c31-27(32)13-1-5-17-18-6-2-14(28(33)34)10-22(18)25(21(17)9-13)26-23-11-15(29(35)36)3-7-19(23)20-8-4-16(30(37)38)12-24(20)26/h1-12,31-38H |
InChI 键 |
PAEWORXTTLTJAI-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C=C1)C3=C(C2=C4C5=C(C=CC(=C5)B(O)O)C6=C4C=C(C=C6)B(O)O)C=C(C=C3)B(O)O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


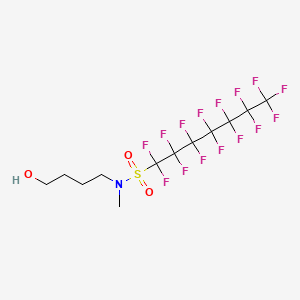
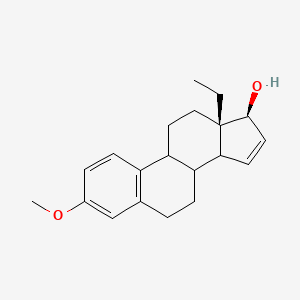
![Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13412892.png)
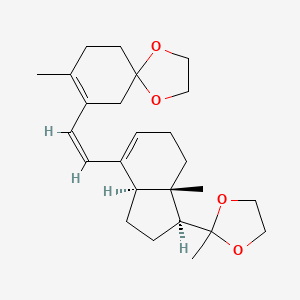
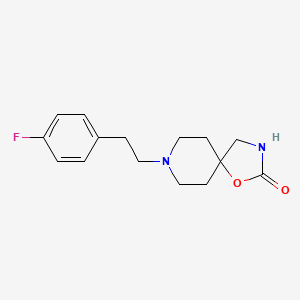
![(Z)-but-2-enedioic acid;(2S)-1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13412906.png)
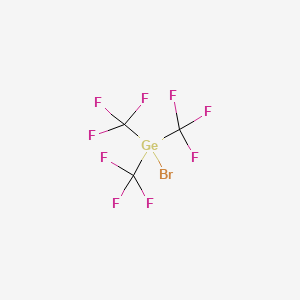
![[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate;sulfamic acid](/img/structure/B13412919.png)
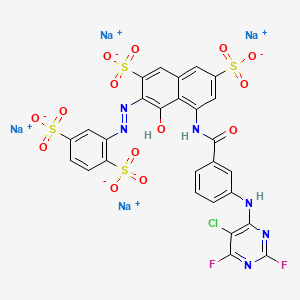
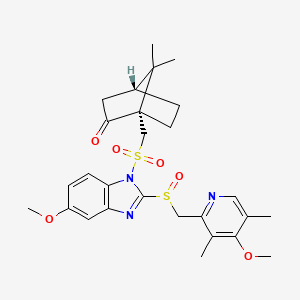
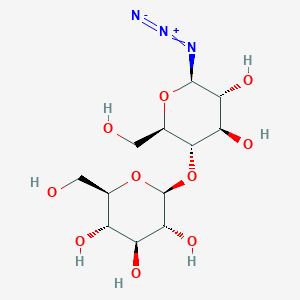
![5-[(Dimethylamino)methyl]-2-fluoroaniline](/img/structure/B13412941.png)
